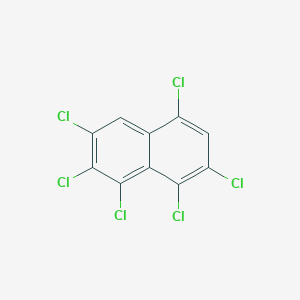

1,2,3,5,7,8-Hexachloronaphthalene

Vue d'ensemble

Description

Le moexipril est un précurseur non sulfhydrylique de l’inhibiteur de l’enzyme de conversion de l’angiotensine (ECA) actif, le moexiprilat. Il est principalement utilisé pour traiter l’hypertension artérielle (hypertension) en relaxant les vaisseaux sanguins, ce qui les fait se dilater. Cette action contribue à prévenir les accidents vasculaires cérébraux, les crises cardiaques et les problèmes rénaux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de moexipril, la forme couramment utilisée, a pour nom IUPAC (3S)-2-[(2S)-2-{[(1S)-1-(éthoxycarbonyl)-3-phénylpropyl]amino}-1-oxopropyl]-1,2,3,4-tétrahydro-6,7-diméthoxy-3-isoquinoléine acide carboxylique chlorhydrate.

Méthodes de production industrielle : La production industrielle de chlorhydrate de moexipril implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend l’utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : Le moexipril subit diverses réactions chimiques, notamment :

Hydrolyse : Conversion en sa forme active, le moexiprilat, dans le foie.

Oxydation et réduction : Ces réactions sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Réactifs et conditions courants :

Hydrolyse : Se produit généralement en présence d’eau et d’enzymes dans le foie.

Oxydation : Peut être induite à l’aide d’agents oxydants tels que le peroxyde d’hydrogène.

Réduction : Peut être obtenue à l’aide d’agents réducteurs tels que le borohydrure de sodium.

Principaux produits :

Moexiprilat : La forme active du moexipril, formée par hydrolyse.

4. Applications de la recherche scientifique

Le moexipril a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de l’ECA.

Biologie : Étudié pour ses effets sur la régulation de la pression artérielle et la santé cardiovasculaire.

Médecine : Largement utilisé en milieu clinique pour gérer l’hypertension et les affections connexes.

Industrie : Employé dans l’industrie pharmaceutique pour le développement de médicaments antihypertenseurs

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C10H2Cl6

- Molecular Weight: 334.84 g/mol

- CAS Number: 103-426-94-4

- IUPAC Name: 1,2,3,5,7,8-Hexachloronaphthalene

This compound exhibits significant hydrophobicity due to its chlorinated structure, which affects its behavior in environmental matrices.

Environmental Applications

-

Pollution Monitoring

- This compound is utilized as a marker for environmental contamination studies. Its persistence in the environment makes it a useful indicator of historical pollution from industrial activities.

- Case Study: In sediment analysis from various water bodies, the presence of hexachloronaphthalene has been correlated with industrial discharge patterns. Studies have shown elevated levels in sediments near manufacturing sites that historically used chlorinated compounds .

-

Soil Remediation

- The compound's resistance to degradation poses challenges in soil remediation efforts. Research is ongoing to develop bioremediation strategies that can effectively degrade hexachloronaphthalene in contaminated soils.

- Research Findings: Certain microbial strains have been identified that can metabolize hexachloronaphthalene under anaerobic conditions. These findings could lead to more effective bioremediation techniques .

Analytical Chemistry Applications

-

Reference Standards

- This compound is used as a reference standard in analytical chemistry for the calibration of instruments used in detecting chlorinated compounds.

- Example: It is available in various concentrations for use in gas chromatography and mass spectrometry to ensure accurate quantification of other chlorinated compounds in environmental samples .

-

Detection Methods

- The compound is often analyzed using advanced chromatographic techniques due to its complex mixture with other halogenated compounds.

- Methodology: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been employed to separate and identify hexachloronaphthalene in complex matrices like soil and water samples .

Toxicological Studies

-

Health Impacts

- Research indicates that exposure to hexachloronaphthalene can lead to adverse health effects in humans and wildlife. It has been associated with endocrine disruption and potential carcinogenic effects.

- Case Study: Epidemiological studies have linked high levels of hexachloronaphthalene exposure to increased rates of certain cancers among populations living near contaminated sites .

- Ecotoxicology

Mécanisme D'action

Le moexipril est un promédicament pour le moexiprilat, qui inhibe l’ECA chez l’homme et les animaux. Le principal mécanisme implique l’inhibition de l’activité de l’ECA, qui catalyse la conversion de l’angiotensine I décapeptide inactive en angiotensine II, substance vasoconstrictrice. En bloquant cette conversion, le moexipril réduit la pression artérielle et exerce des effets cardioprotecteurs .

Composés similaires :

- Lisinopril

- Énalapril

- Ramipril

Comparaison :

- Moexipril contre lisinopril : Les deux sont des inhibiteurs de l’ECA, mais le moexipril est un promédicament, tandis que le lisinopril est actif sous sa forme administrée. Le moexipril a une demi-vie plus courte que le lisinopril .

- Moexipril contre énalapril : L’énalapril est également un promédicament, mais il a une voie métabolique et un profil pharmacocinétique différents. Le moexipril est moins souvent associé à une toux persistante que l’énalapril .

- Moexipril contre ramipril : Le ramipril a une durée d’action plus longue et est souvent préféré pour sa posologie une fois par jour. Le moexipril, en revanche, peut nécessiter une posologie plus fréquente .

Les propriétés uniques du moexipril, telles que sa voie métabolique spécifique et sa demi-vie relativement courte, en font une option précieuse dans le traitement de l’hypertension, en particulier pour les patients qui peuvent ne pas tolérer bien d’autres inhibiteurs de l’ECA.

Comparaison Avec Des Composés Similaires

- Lisinopril

- Enalapril

- Ramipril

Comparison:

- Moexipril vs. Lisinopril: Both are ACE inhibitors, but moexipril is a prodrug, whereas lisinopril is active in its administered form. Moexipril has a shorter half-life compared to lisinopril .

- Moexipril vs. Enalapril: Enalapril is also a prodrug, but it has a different metabolic pathway and pharmacokinetic profile. Moexipril is less commonly associated with a persistent cough compared to enalapril .

- Moexipril vs. Ramipril: Ramipril has a longer duration of action and is often preferred for its once-daily dosing. Moexipril, on the other hand, may require more frequent dosing .

Moexipril’s unique properties, such as its specific metabolic pathway and relatively short half-life, make it a valuable option in the treatment of hypertension, particularly for patients who may not tolerate other ACE inhibitors well.

Activité Biologique

1,2,3,5,7,8-Hexachloronaphthalene (PCN67) is a chlorinated aromatic hydrocarbon that has garnered attention due to its significant biological activities and potential toxicity. As a member of the polychlorinated naphthalene (PCN) family, it is classified as a persistent organic pollutant (POP) and exhibits various toxicological effects in both animal models and human studies. This article delves into the biological activity of PCN67, focusing on its neurotoxic and hepatotoxic effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H2Cl6

- Molecular Weight : 360.9 g/mol

- CAS Number : 1335-87-1

Mechanisms of Toxicity

PCN67 exhibits toxicity through several mechanisms:

-

Neurotoxicity :

- Exposure to PCN67 has been shown to induce neuronal cell death in vitro. Studies utilizing differentiated PC12 cells and primary hippocampal neurons demonstrated dose-dependent neurotoxicity characterized by increased lactate dehydrogenase (LDH) release and mitochondrial dysfunction .

- The IC50 value for neuronal death was determined to be approximately 0.35 μg/ml, with younger neurons displaying heightened sensitivity compared to mature neurons .

-

Hepatotoxicity :

- Research indicates that PCN67 can disrupt hepatic cytochrome P450 enzyme activity, leading to liver damage . In animal studies, oral administration of hexachloronaphthalenes resulted in jaundice and significant liver injury at varying dosages .

- A study on female Wistar rats showed that exposure to PCN67 resulted in alterations in heme biosynthesis pathways and oxidative stress markers after a 90-day oral exposure .

- Endocrine Disruption :

Case Study 1: Neurotoxic Effects on Neuronal Cells

A study assessed the effects of PCN67 on neuronal cells using differentiated PC12 cells. The findings indicated that exposure led to:

- Significant neurite damage.

- Induction of necrotic pathways via mitochondrial dysfunction.

- Increased production of reactive oxygen species (ROS), contributing to cellular stress and death .

Case Study 2: Hepatic Toxicity in Animal Models

In an experimental setup involving rats:

- Doses ranging from 0.03 mg/kg to 0.3 mg/kg body weight were administered over 90 days.

- Results showed marked increases in liver enzymes indicative of hepatotoxicity and disruptions in heme synthesis .

- Histopathological examinations revealed liver degeneration consistent with chronic exposure to hexachloronaphthalenes .

Comparative Toxicity Data

The following table summarizes the comparative toxicity data for various hexachloronaphthalene isomers:

| Isomer | LD50 (mg/kg) | Primary Toxic Effects |

|---|---|---|

| PCN66 | 5-23 | Hepatotoxicity |

| PCN67 | 0.35 | Neurotoxicity |

| Other Isomers | Varies | Endocrine disruption |

Propriétés

IUPAC Name |

1,2,3,5,7,8-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQLLIUTUFJWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145833 | |

| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-94-4 | |

| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.